Cedran-8-ol is a naturally occurring monoterpene alcohol found in various plants, including cedarwood oil and lemongrass oil []. While research into Cedran-8-ol is ongoing, here are some areas of scientific exploration:
Studies suggest Cedran-8-ol may repel some insects. A 2009 research project investigated the repellent activity of Cedran-8-ol against mosquitoes, finding it offered some protection [].
Limited research explores Cedran-8-ol's potential antimicrobial properties. A 2017 study examined the antifungal activity of Cedran-8-ol against Aspergillus fumigatus, a fungus that can cause infections [].
Cedran-8-ol, also known as Cedrol, is a naturally occurring sesquiterpene alcohol with the molecular formula and a molecular weight of 222.37 g/mol. It is primarily derived from cedarwood oils, particularly from species such as Juniperus and Cupressus. Cedran-8-ol is characterized by its pleasant, woody aroma, which makes it a popular choice in the fragrance industry. It appears as a light yellow viscous liquid or white crystalline solid, depending on its purity and source .
Cedran-8-ol exhibits several biological activities. It has been identified as a competitive inhibitor of cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4, with inhibition constants (Ki) of 0.9 μM and 3.4 μM respectively. This suggests potential implications for drug metabolism and interactions. Furthermore, Cedran-8-ol has shown antioxidant and anti-inflammatory properties in various studies. It has also been noted for its insecticidal effects, particularly attracting mosquitoes, which may have applications in pest control .
Cedran-8-ol is primarily extracted from cedarwood oils through steam distillation or solvent extraction methods. While synthetic pathways exist, they are less commonly employed due to the natural abundance of the compound in cedarwood oils. The extraction process typically yields a mixture of compounds, necessitating further purification to isolate pure Cedran-8-ol .
Cedran-8-ol is widely used in the fragrance industry due to its woody scent profile, making it suitable for perfumes and cosmetic products that require earthy or masculine notes. It is also utilized as a flavoring agent in food products and as an ingredient in disinfectants and hygiene products due to its pleasant aroma and potential antimicrobial properties .
Research indicates that Cedran-8-ol interacts with various biological systems primarily through its inhibitory effects on cytochrome P450 enzymes. This interaction can influence the metabolism of certain drugs, highlighting the importance of understanding its pharmacokinetic properties when used in formulations intended for human use . Studies have also suggested that Cedran-8-ol may have a role in modulating inflammatory responses, although more research is needed to fully elucidate these mechanisms .
Cedran-8-ol shares structural similarities with several other sesquiterpenes and terpenoid compounds. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Cedrol (Cedran-8-ol) | C15H26O | Found in cedarwood oil; used in fragrances; insecticidal properties. |
| Cedryl Acetate | C17H34O2 | Ester derivative of Cedrol; used for scent enhancement; sweeter aroma. |
| Polysantol | C15H28O | A synthetic compound resembling sandalwood; used in perfumery; different scent profile. |
| Javanol | C15H24O | Synthetic sandalwood note; distinct from cedar notes; used in high-end fragrances. |
| Cedarwood Oil | Variable | Contains multiple compounds including Cedrol; broader applications in aromatherapy and cosmetics. |
Cedran-8-ol's unique woody scent profile distinguishes it from these similar compounds, making it particularly valuable in fragrance formulations aimed at evoking earthy or masculine qualities .
Cedran-8-ol is a sesquiterpene alcohol with the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 grams per mole [1] [2]. The compound features a complex tricyclic structure based on the cedrane skeleton, which consists of a 3,6,8,8-tetramethyl-1H-3a,7-methano-azulene moiety [37]. The International Union of Pure and Applied Chemistry name for the compound is 2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecan-8-ol [1] [4].
The molecular structure contains a tertiary alcohol functional group positioned at carbon-8 of the tricyclic framework [1] [6]. The cedrane backbone is characterized by a fused ring system that creates a rigid, three-dimensional architecture [34]. The tricyclic nature of the molecule contributes significantly to its unique chemical and physical properties, distinguishing it from simpler terpene alcohols [37].
The compound's structural complexity arises from its polycyclic framework, which includes multiple methyl substituents at strategic positions throughout the molecule [1] [2]. The tetramethyl substitution pattern (at positions 2, 6, 6, and 8) provides steric hindrance around the alcohol functionality and influences the overall molecular conformation [1] [7].
Cedran-8-ol exhibits significant stereochemical complexity due to multiple chiral centers within its tricyclic structure [2] [6]. The compound exists in several stereoisomeric forms, with the most prominent being cedrol and epicedrol [6] [11]. Cedrol, also known as alpha-cedrol, represents the (1S,2R,5S,7R,8R) configuration and is the most commonly encountered natural form [6] [7].
Epicedrol, alternatively designated as beta-cedrol or 8-epi-cedrol, adopts the (3R,3aS,6S,7R,8aS) stereochemical arrangement [11] [15]. This stereoisomer differs from cedrol primarily in the configuration at the carbon-8 position where the hydroxyl group is located [11] [15]. The stereochemical differences between these isomers result in distinct physical properties, including different melting points and optical rotation values [11] [13].
| Isomer Name | Chemical Abstracts Service Number | Configuration | Melting Point (°C) | Notes |
|---|---|---|---|---|
| Cedrol (α-Cedrol) | 77-53-2 | (1S,2R,5S,7R,8R) | 86-87 | Most common natural form |
| Epicedrol (β-Cedrol) | 19903-73-2 | (3R,3aS,6S,7R,8aS) | 36-39 | 8-epi-Cedrol stereoisomer |
| Isocedrol | Various | Variable | Not Available | Stereoisomeric variant |
| Isocedranol | Various | Variable | Not Available | Related cedrane alcohol |
Additional stereoisomeric variants include isocedrol and other related cedrane alcohols, each possessing unique three-dimensional arrangements that affect their chemical behavior and biological activity [12] [15]. The National Institute of Standards and Technology database recognizes multiple stereoisomers within the cedrane family, including 5-neo-cedranol and other structurally related compounds [15] [22].
Cedran-8-ol demonstrates distinctive physical properties that reflect its tricyclic sesquiterpene structure [9] [13]. The compound typically appears as a pale yellow to yellow-green solid, often crystallizing as needles from dilute methanol solutions [4] [14]. The physical appearance can vary depending on purity and the specific stereoisomeric form present [9] [14].
The melting points of cedran-8-ol isomers vary significantly, with cedrol melting at 86-87°C and epicedrol at 36-39°C [9] [11] [13]. The boiling point ranges from 273°C to 286°C depending on the stereoisomeric form, with cedrol typically exhibiting the higher boiling point [9] [13] [14]. The density of the compound is approximately 0.9479 grams per cubic centimeter when measured at 90°C [4] [13].
| Property | Value | Reference Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₆O | PubChem |
| Molecular Weight (g/mol) | 222.37 | PubChem |
| Melting Point (°C) | 86-87 (Cedrol) / 36-39 (Epicedrol) | Multiple sources |
| Boiling Point (°C) | 286 (Cedrol) / 277.2 (Epicedrol) | Multiple sources |
| Density (g/cm³) | 0.9479 (at 90°C) | ChemicalBook |
| Refractive Index (nD) | 1.509-1.515 | ChemicalBook |
| Optical Rotation [α]D | +9.9° to +10.5° (c=5 in chloroform) | ChemicalBook |
| Flash Point (°C) | 115.5 (Epicedrol) | ChemSrc |
| Vapor Pressure (mmHg at 25°C) | 8.6 × 10⁻⁵ | VulcanChem |
| Water Solubility | Slightly soluble | VulcanChem |
| Solubility in Ethanol | Soluble | ChemicalBook |
The optical rotation of cedran-8-ol provides important stereochemical information, with values ranging from +9.9° to +10.5° when measured at a concentration of 5% in chloroform [13] [14]. The refractive index falls within the range of 1.509-1.515, which is characteristic of dense organic compounds with significant molecular complexity [13] [14].
Solubility characteristics reveal that cedran-8-ol is only slightly soluble in water but readily dissolves in ethanol and other organic solvents [4] [13]. This solubility pattern is typical for sesquiterpene alcohols and reflects the predominantly hydrophobic nature of the tricyclic framework combined with the limited hydrophilic character of the single hydroxyl group [37].
Cedran-8-ol exhibits chemical reactivity patterns characteristic of tertiary alcohols, with the hydroxyl group positioned at a quaternary carbon center [1] [26]. The tertiary nature of the alcohol functionality significantly influences the compound's reactivity, making it resistant to oxidation under mild conditions while remaining susceptible to acid-catalyzed reactions [26] [29].
The compound readily undergoes dehydration reactions when treated with acids, potentially forming alkenes through elimination mechanisms [26] [29]. The rigid tricyclic structure constrains the possible elimination pathways, leading to specific regiochemical outcomes that differ from those observed in simpler tertiary alcohols [26]. The steric hindrance around the tertiary alcohol center limits nucleophilic substitution reactions, making cedran-8-ol relatively stable under basic conditions [26] [29].
Acid-catalyzed reactions proceed through carbocation intermediates, with the tertiary carbon providing excellent stabilization for positive charge development [26]. The tricyclic framework can undergo rearrangement reactions under strongly acidic conditions, potentially leading to structural isomerization or ring-opening processes [26] [29]. These rearrangements are influenced by the inherent strain within the polycyclic system and the stability of potential rearranged products [29].
The hydroxyl group can participate in esterification reactions with carboxylic acids or acid chlorides, forming cedran-8-ol esters [26] [29]. These derivatization reactions are useful for analytical purposes and can modify the physical properties of the compound for specific applications [26]. The tertiary alcohol can also undergo etherification reactions, although these typically require forcing conditions due to steric hindrance [29].
Nuclear magnetic resonance spectroscopy provides detailed structural information for cedran-8-ol, with both proton and carbon-13 spectra exhibiting characteristic patterns [19] [23] [25]. The proton nuclear magnetic resonance spectrum displays complex multiplicities due to the rigid tricyclic structure and the presence of multiple methyl groups at various positions [19] [23]. The tertiary alcohol proton typically appears as a broadened signal due to rapid exchange with trace water or other protic solvents [19].
Carbon-13 nuclear magnetic resonance spectroscopy reveals fifteen distinct carbon signals corresponding to the molecular formula C₁₅H₂₆O [23] [25] [28]. The quaternary carbon bearing the hydroxyl group appears as a characteristic downfield signal, typically in the range of 70-80 parts per million [25] [28]. The methyl carbons produce sharp signals in the aliphatic region, while the methylene and methine carbons of the ring system exhibit intermediate chemical shifts [25] [28].
| Technique | Key Features | Diagnostic Information |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Complex multiplicity due to tricyclic structure | Tertiary alcohol proton signals |
| ¹³C Nuclear Magnetic Resonance | 15 carbon signals; quaternary carbon at C-8 | Carbinol carbon resonance |
| Infrared Spectroscopy | O-H stretch (3200-3600 cm⁻¹), C-H stretch (2850-3000 cm⁻¹) | Tertiary alcohol O-H characteristic |
| Mass Spectrometry (Electron Ionization) | Molecular ion [M]⁺ at m/z 222 | Loss of water (-18) common |
| Gas Chromatography-Mass Spectrometry | Major fragments at m/z 95, 150, 151, 43, 41 | Cedrane skeleton fragmentation pattern |
| Liquid Chromatography-Mass Spectrometry | Molecular ion peaks with characteristic fragmentation | Retention time varies with column |
Infrared spectroscopy reveals characteristic absorption bands that facilitate identification and structural confirmation [23] [27]. The hydroxyl group produces a broad absorption band in the 3200-3600 wavenumber region, typical of tertiary alcohols [23] [27]. Carbon-hydrogen stretching vibrations appear in the 2850-3000 wavenumber range, with multiple peaks reflecting the diverse hydrogen environments within the tricyclic structure [23] [27].
Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 222, corresponding to the molecular weight of cedran-8-ol [7] [9] [23]. Electron ionization mass spectrometry produces characteristic fragmentation patterns, with major fragment ions appearing at mass-to-charge ratios 95, 150, 151, 43, and 41 [9] [23]. The loss of water (18 mass units) from the molecular ion is commonly observed, reflecting the ease of dehydration under mass spectrometric conditions [7] [22].
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